molecular formula C13H14BrNOS B4194985 8-methoxy-2-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazole hydrobromide

8-methoxy-2-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazole hydrobromide

Cat. No. B4194985
M. Wt: 312.23 g/mol
InChI Key: ZDQRNSICOMTYTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methoxy-2-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazole hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 8-methoxy-2-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazole hydrobromide is not fully understood. However, studies have shown that it inhibits the growth of bacterial and fungal cells by disrupting their cell membranes. It also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
8-methoxy-2-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazole hydrobromide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. It also enhances the expression of neurotrophic factors, which play a crucial role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 8-methoxy-2-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazole hydrobromide in lab experiments is its ability to inhibit the growth of bacterial and fungal cells. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations is that its mechanism of action is not fully understood, which makes it challenging to optimize its use in various applications.

Future Directions

There are several future directions for the study of 8-methoxy-2-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazole hydrobromide. One potential area of research is its application in the treatment of neurodegenerative diseases. It could also be used in the development of new antibacterial and antifungal agents. Further research is needed to understand its mechanism of action fully and optimize its use in various applications.
Conclusion
In conclusion, 8-methoxy-2-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazole hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its mechanism of action and optimize its use in various applications.

Scientific Research Applications

8-methoxy-2-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazole hydrobromide has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antibacterial, antifungal, and antitumor properties. It has also shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

8-methoxy-2-methyl-4,5-dihydrobenzo[e][1,3]benzothiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS.BrH/c1-8-14-13-11-7-10(15-2)5-3-9(11)4-6-12(13)16-8;/h3,5,7H,4,6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQRNSICOMTYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)CCC3=C2C=C(C=C3)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-2-methyl-4,5-dihydrobenzo[e][1,3]benzothiazole;hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-methoxy-2-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazole hydrobromide
Reactant of Route 2
Reactant of Route 2
8-methoxy-2-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazole hydrobromide
Reactant of Route 3
Reactant of Route 3
8-methoxy-2-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazole hydrobromide
Reactant of Route 4
Reactant of Route 4
8-methoxy-2-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazole hydrobromide
Reactant of Route 5
Reactant of Route 5
8-methoxy-2-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazole hydrobromide
Reactant of Route 6
8-methoxy-2-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazole hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.